8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of a substituted phenol with a suitable alkylating agent to introduce the 2-methoxyethoxy group. This is followed by the formation of the spiro linkage through a cyclization reaction involving a nitrogen-containing precursor .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .
Scientific Research Applications
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with different substituents on the phenyl ring or variations in the spiro linkage. Examples include:
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
Uniqueness
What sets 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is its specific combination of functional groups and spiro linkage, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above .
Properties
Molecular Formula |
C16H21F2NO4 |
---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
8-[3,4-difluoro-5-(2-methoxyethoxy)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C16H21F2NO4/c1-20-6-7-21-14-11-12(10-13(17)15(14)18)19-4-2-16(3-5-19)22-8-9-23-16/h10-11H,2-9H2,1H3 |
InChI Key |
JHWSXHJPOXDQLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)F |
Origin of Product |
United States |
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